Product packaging for 5-Bromo-2-methylhex-1-ene(Cat. No.:CAS No. 1379157-36-4)

5-Bromo-2-methylhex-1-ene

Cat. No.: B2746274
CAS No.: 1379157-36-4
M. Wt: 177.085
InChI Key: QZNJDFBOSGOGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methylhex-1-ene (CAS 1379157-36-4) is a halogenated alkene of strategic importance in modern synthetic chemistry. Its molecular structure features two distinct reactive centers: a terminal alkene and a secondary bromine atom, making it a valuable multifunctional building block for the controlled, step-wise elaboration of complex molecular frameworks . The terminal double bond is highly susceptible to electrophilic addition reactions, allowing for the introduction of further functional groups via hydrohalogenation or dihalogenation . Concurrently, the secondary bromine atom at the 5-position serves as an excellent handle for nucleophilic substitution reactions, enabling the formation of alcohols, ethers, and amines, or for elimination reactions to form dienes . This orthogonal reactivity allows researchers to perform sequential synthetic transformations with high selectivity. A primary application of this compound is in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings . In these reactions, the compound acts as an electrophilic partner, coupling with various organometallic reagents to construct intricate carbon-carbon bonds essential for developing pharmaceuticals, agrochemicals, and advanced materials . Key Applications: • Key intermediate in cross-coupling reactions (e.g., Suzuki, Heck). • Multifunctional scaffold for nucleophilic substitution and elimination reactions. • Precursor for electrophilic addition across the terminal alkene. • Building block for the synthesis of natural products and complex organic targets. Attention: For research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13Br B2746274 5-Bromo-2-methylhex-1-ene CAS No. 1379157-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylhex-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6(2)4-5-7(3)8/h7H,1,4-5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNJDFBOSGOGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Methylhex 1 Ene

Established Synthetic Routes

Traditional methods for synthesizing 5-Bromo-2-methylhex-1-ene rely on fundamental organic reactions, including radical halogenation, electrophilic additions, and elimination reactions.

Radical Bromination of 2-methylhex-1-ene Derivatives

One of the primary methods for introducing a bromine atom at an allylic position is through radical bromination, often employing N-bromosuccinimide (NBS). masterorganicchemistry.com This reagent is favored over molecular bromine (Br₂) because it maintains a low, constant concentration of Br₂ in the reaction mixture, which helps to suppress the competing electrophilic addition of bromine across the double bond. masterorganicchemistry.com

The reaction is initiated by light or a radical initiator, leading to the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the allylic position (C-5) of 2-methylhex-1-ene. This abstraction is regioselective for the allylic position because the resulting allylic radical is stabilized by resonance. The hydrocarbon radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

Reaction Scheme:

Initiation: Light or heat initiates the formation of a bromine radical from NBS.

Propagation Step 1: The bromine radical abstracts an allylic hydrogen from 2-methylhex-1-ene to form a resonance-stabilized allylic radical.

Propagation Step 2: The allylic radical reacts with Br₂ to yield this compound and a new bromine radical. masterorganicchemistry.com

ReagentRoleConditions
N-Bromosuccinimide (NBS)Provides a low concentration of Br₂Light (hν) or radical initiator (e.g., AIBN), CCl₄
2-methylhex-1-eneSubstrateInert solvent

Electrophilic Addition of Hydrogen Bromide to Alkyne Precursors Followed by Dehydrohalogenation

This two-step sequence provides another pathway to this compound. The synthesis begins with an appropriate alkyne, such as 2-methylhex-1-yne.

First, an electrophilic addition of hydrogen bromide (HBr) across the triple bond occurs. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the bromine atom adds to the more substituted carbon. However, in the presence of peroxides, anti-Markovnikov addition can occur. For the synthesis of the target compound, conditions would be chosen to facilitate the formation of a dibromo intermediate if starting from an alkyne, which can then be selectively dehydrohalogenated.

A more direct application of this strategy involves the double dehydrobromination of a vicinal dibromoalkane. masterorganicchemistry.com This process typically requires a strong base. masterorganicchemistry.comunacademy.com For instance, treating a vicinal dibromide with two equivalents of a strong base like sodium amide (NaNH₂) first yields a vinyl bromide (alkenyl halide) and then the alkyne. masterorganicchemistry.com To arrive at this compound, one could envision a partial dehydrohalogenation of a suitable dibromo- or polybromo-precursor.

Halogenation via Phosphoryl Halide Reagents

Phosphorus halides, such as phosphorus tribromide (PBr₃), are effective reagents for converting alcohols into alkyl bromides. To synthesize this compound via this method, a suitable unsaturated alcohol precursor, like 2-methylhex-1-en-5-ol, would be required. The reaction involves the conversion of the alcohol's hydroxyl group into a good leaving group by the phosphorus halide, followed by a nucleophilic attack by the bromide ion.

Another approach involves the alkylation of 2-methylhexanol with PBr₃, although this would produce a saturated bromoalkane which would then require an elimination step to introduce the double bond.

Elimination Reactions of Corresponding Bromoalkanes

Dehydrohalogenation of a suitable di- or poly-bromoalkane is a fundamental method for creating alkenes. unacademy.combingol.edu.tr To generate this compound, a precursor such as 1,5-dibromo-2-methylhexane could undergo a regioselective elimination reaction.

The reaction is typically carried out by heating the bromoalkane with a strong base. unacademy.com The choice of base and solvent is crucial for favoring elimination over substitution (SN2) and for controlling the regioselectivity of the double bond formation (Zaitsev vs. Hofmann elimination). A bulky base, such as potassium tert-butoxide (KOtBu), is often used to favor the formation of the less substituted (Hofmann) alkene, which in this case would be the terminal alkene of the target molecule. bingol.edu.tr

PrecursorBaseExpected Product
1,5-Dibromo-2-methylhexanePotassium tert-butoxide (KOtBu)This compound
2,5-Dibromo-2-methylhexaneSodium Ethoxide (NaOEt)Mixture of isomeric bromoalkenes

Advanced and Stereoselective Synthesis Strategies

Modern synthetic methods focus on improving the efficiency and selectivity of reactions, minimizing waste, and controlling stereochemistry.

Regioselective Bromination Approaches

Achieving regioselectivity is paramount in the synthesis of this compound to avoid the formation of other isomers, such as 5-Bromo-2-methylhex-2-ene.

In radical bromination with NBS, the selectivity is dictated by the stability of the radical intermediate. Abstraction of a hydrogen from C-5 of 2-methylhex-1-ene leads to a secondary allylic radical. While this is generally favored, the possibility of forming other radicals exists, potentially leading to a mixture of products. vaia.com

Advanced reagents have been developed for highly regioselective brominations. For example, hexamethylenetetramine–bromine (HMTAB) has been reported as an efficient and regioselective reagent for the bromination of aromatic compounds, where selectivity is controlled by temperature and substrate. researchgate.net While direct application to 2-methylhex-1-ene is not specified in the provided context, the principle of using complexed bromine reagents to control reactivity and selectivity is a key strategy in modern organic synthesis. These methods often proceed under mild conditions and can offer high yields of a specific isomer. researchgate.net

Stereoselective Control in Alkene and Bromo-Alkene Formation

Achieving stereochemical control is crucial in the synthesis of complex molecules where the spatial arrangement of atoms dictates biological activity or material properties. nus.edu.sg For a molecule like this compound, stereocontrol pertains to both the geometry of the double bond (if applicable in precursor stages) and the configuration of the stereocenter at the carbon bearing the bromine atom. Chemists employ a range of strategies, including substrate-controlled, reagent-controlled, and catalyst-controlled reactions, to influence the stereochemical outcome. nih.govscribd.com

Substrate and Reagent-Controlled Halogenation: The stereoselective synthesis of haloalkenes often relies on stereospecific reactions where the mechanism dictates the product's stereochemistry. nih.gov For instance, the electrophilic addition of halogens to alkenes typically proceeds via an anti-addition mechanism, involving a cyclic halonium ion intermediate. nih.govorganic-chemistry.org However, the synthesis of a specific bromoalkene like this compound more commonly involves allylic bromination or hydrobromination of a corresponding alkyne.

Homolytic hydrobromination of alkynes using hydrogen bromide (HBr) can yield bromoalkenes with controlled regioselectivity and stereoselectivity. researchgate.netacs.org The stereochemical outcome of such additions can be influenced by the reaction conditions. Similarly, methods for the stereoselective synthesis of vinyl bromides from precursors like disubstituted vinylsilanes have been developed, offering high stereoselectivity. acs.org Another approach involves the stereoselective reduction of a dibromoalkene precursor. For example, palladium-catalyzed hydrogenolysis of 1,1-dibromo-1-alkenes using tributyltin hydride (Bu₃SnH) can produce (Z)-1-bromo-1-alkenes with high stereoselectivity. acs.org

Catalytic Asymmetric Synthesis: Catalytic asymmetric synthesis represents a powerful tool for creating chiral molecules with high enantiomeric purity. nih.govrsc.org In the context of bromo-alkenes, this can involve the enantioselective halogenation of an alkene or the asymmetric synthesis of a chiral precursor alcohol which is then converted to the bromide. thieme-connect.com For example, catalytic cross-metathesis has been employed for the direct synthesis of Z-alkenyl halides with high stereocontrol. nih.gov Iron-catalyzed cross-coupling reactions have also been shown to produce alkenes with high stereospecificity. organic-chemistry.org

The following table summarizes various catalytic approaches relevant to stereoselective alkene and bromo-alkene synthesis.

Catalyst SystemReaction TypeSubstrate TypeStereoselectivity AchievedReference
Molybdenum or Tungsten MAPCross-MetathesisTerminal Alkene + DihaloetheneHigh Z-selectivity (>98:2 Z:E) nih.gov
Palladium(0) / PPh₃Hydrogenolysis1,1-Dibromo-1-alkeneHigh Z-selectivity acs.org
Iron(II) Bromide / ZincReductive Cross-CouplingAlkyl Halide + Terminal AlkyneHigh Z-selectivity organic-chemistry.org
Chiral Palladium ComplexAsymmetric Cross-Coupling1,1-bis(pinacolboronate) esters + BromoalkenesHigh Enantioselectivity organic-chemistry.org
Lewis Acid (e.g., TMSOTf)Prins-type CyclizationHomoallylic alcohol + AldehydeHigh Diastereoselectivity (cis) nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scielo.org.mxpnas.org This is particularly relevant in halogenation reactions, which traditionally can involve hazardous reagents like elemental bromine and chlorinated solvents.

Alternative Brominating Agents: A key principle of green chemistry is the use of safer reagents. Instead of molecular bromine, which is highly toxic and corrosive, alternative brominating agents are preferred. acs.org A combination of potassium bromide (KBr) and an oxidant like orthoperiodic acid (H₅IO₆) provides a milder and more environmentally friendly method for bromination. organic-chemistry.org Similarly, mixtures of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium offer a stable, non-hazardous, and inexpensive alternative for stereoselective bromination. rsc.org Electrochemical methods also present a sustainable route, generating reactive bromine species in situ from stable bromide salts, thus avoiding the handling of hazardous reagents and minimizing waste. mdpi.com

Greener Solvents and Catalysts: The choice of solvent is critical, as solvents contribute significantly to chemical waste. pnas.org Developing syntheses in greener solvents like water is a highly desirable goal. acs.org For instance, Knoevenagel condensation to form electrophilic alkenes has been successfully performed using a magnesium catalyst in water. acs.org Photocatalysis is another emerging green technology, using light to drive chemical reactions, which can enable the activation of alkenes and alkynes under mild conditions. rsc.org The use of abundant, less toxic, and inexpensive metal catalysts, such as those based on iron, aligns with green chemistry principles by replacing more hazardous or expensive heavy metal catalysts. nus.edu.sg

The table below compares traditional synthesis methods with greener alternatives applicable to the synthesis of bromo-alkenes.

Green Chemistry MetricTraditional MethodGreener AlternativeAdvantage of Greener AlternativeReference
Reagent Safety Molecular Bromine (Br₂)KBr/H₅IO₆ or NaBr/NaBrO₃Avoids use of toxic and corrosive liquid bromine. organic-chemistry.orgrsc.org organic-chemistry.orgrsc.org
Atom Economy Wittig Reaction (produces triphenylphosphine (B44618) oxide waste)Cross-Metathesis or Catalytic Cross-CouplingMaximizes incorporation of starting materials into the final product. nus.edu.sgpnas.org nus.edu.sgpnas.org
Energy & Process Safety Conventional HeatingElectrochemical SynthesisIn situ generation of reagents under controlled, ambient conditions. mdpi.com mdpi.com
Solvent Choice Chlorinated Solvents (e.g., Dichloromethane)Water or Supercritical CO₂Reduces use of volatile organic compounds (VOCs). pnas.orgacs.org pnas.orgacs.org
Catalyst Choice Heavy Metal Catalysts (e.g., Palladium, Ruthenium)Iron-based CatalystsUses abundant, inexpensive, and less toxic metals. nus.edu.sgorganic-chemistry.org nus.edu.sgorganic-chemistry.org

Industrial Production Considerations and Process Optimization

Scaling up the synthesis of this compound from a laboratory procedure to an industrial process requires careful consideration of factors such as cost, efficiency, safety, and scalability. Process optimization is key to ensuring a high-yielding, pure, and economically viable product.

Reaction Conditions Optimization: The direct hydrohalogenation of alkynes is a fundamental, atom-economical reaction that is attractive from an industrial viewpoint. researchgate.net However, controlling regioselectivity and stereoselectivity can be challenging. Optimization studies focus on parameters like temperature, pressure, solvent, and catalyst choice. For instance, in bromination reactions, maintaining low temperatures (e.g., 0–5 °C) can be crucial to ensure regioselectivity and prevent unwanted isomerization or side reactions. The development of novel catalysts that are efficient and selective under mild conditions is an ongoing area of research aimed at improving industrial processes. researchgate.net

Downstream Processing and Purity: The final purity of this compound is critical for its use in subsequent synthetic steps. Process optimization must therefore also account for downstream processing, including product isolation and purification. This involves selecting appropriate extraction, washing, and distillation or chromatography techniques that are efficient and scalable. The generation of by-products must be minimized through optimized reaction conditions to simplify purification. For example, in metathesis reactions, the choice of catalyst can influence the formation of by-products and affect the ease of purification on a large scale. nih.gov

The following table outlines key parameters that require optimization for the industrial production of bromo-alkenes.

ParameterObjective of OptimizationPotential Impact on Process
Temperature Maximize reaction rate while minimizing side reactions and isomerization.Affects yield, purity, and energy consumption.
Catalyst Achieve high turnover number, selectivity, and stability under process conditions.Determines reaction efficiency, product selectivity, and catalyst cost/recycling needs. researchgate.net
Reagent Concentration Use optimal stoichiometry to ensure complete conversion and minimize waste.Impacts raw material costs, reaction kinetics, and downstream purification load.
Solvent Select a solvent that offers good solubility, is easily removed, safe, and environmentally friendly.Influences reaction rate, safety, environmental impact, and separation efficiency. pnas.org
Reaction Time Minimize batch time to maximize reactor throughput.Directly impacts production capacity and operational costs.
Purification Method Develop a robust, scalable, and cost-effective method (e.g., distillation, crystallization).Ensures final product meets quality specifications and impacts overall process cost.

Chemical Reactivity and Transformations of 5 Bromo 2 Methylhex 1 Ene

Reactions Involving the Alkene Moiety

The terminal alkene in 5-bromo-2-methylhex-1-ene is an electron-rich center, making it susceptible to attack by electrophiles. This reactivity is characteristic of carbon-carbon double bonds and leads to a variety of addition and rearrangement reactions.

Electrophilic addition is a fundamental reaction of alkenes, where an electrophile adds to the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds. youtube.comlibretexts.org

The addition of halogens such as bromine (Br₂) or hydrogen halides like hydrogen bromide (HBr) to this compound proceeds via an electrophilic addition mechanism. youtube.comwikipedia.org In the case of Br₂, the reaction involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion to yield a vicinal dibromide. wikipedia.orgmasterorganicchemistry.com The addition of HBr to the alkene follows a two-step mechanism involving the formation of a carbocation intermediate. libretexts.orglibretexts.org The π electrons of the double bond first attack the hydrogen of HBr, leading to the formation of a carbocation and a bromide ion. libretexts.org The bromide ion then acts as a nucleophile, attacking the carbocation to form the final product. libretexts.orglibretexts.org

Illustrative Halogen Addition Reactions

Reactant Reagent Product(s)
This compound Br₂ 1,2,5-Tribromo-2-methylhexane
This compound HBr 1,5-Dibromo-2-methylhexane

The addition of unsymmetrical reagents like HBr to the unsymmetrical alkene this compound is governed by Markovnikov's rule. youtube.com This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents. youtube.comdoubtnut.com This preference is due to the formation of the more stable carbocation intermediate. In the case of this compound, the proton will add to the terminal carbon (C1), which has two hydrogen atoms, leading to the formation of a more stable tertiary carbocation at the C2 position. The subsequent attack by the bromide ion on this tertiary carbocation results in the formation of 1,5-dibromo-2-methylhexane as the major product. youtube.comstackexchange.com

Regioselectivity in HBr Addition

Reactant Intermediate Carbocation Major Product
This compound Tertiary carbocation at C2 1,5-Dibromo-2-methylhexane

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edu While specific examples involving this compound are not extensively documented, its alkene moiety can theoretically participate in such transformations. Cycloaddition reactions, a major class of pericyclic reactions, involve the joining of two or more unsaturated molecules to form a cyclic adduct. wikipedia.orgchemistrytalk.org For instance, a [4+2] cycloaddition, such as the Diels-Alder reaction, could occur with a suitable diene. ebsco.comlibretexts.org Similarly, [2+2] cycloadditions, often photochemically induced, could lead to the formation of cyclobutane (B1203170) derivatives. libretexts.orgslideshare.net The presence of the bromoalkyl chain may influence the stereoselectivity and electronic demand of these reactions.

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The reaction results in the formation of 5-bromo-2-methylhexane.

Alternatively, the alkyl bromide functionality can be targeted for reduction. Reagents like sodium borohydride (B1222165) (NaBH₄) are capable of reducing secondary alkyl halides to the corresponding alkane, although this reaction is generally slower than for primary halides. stackexchange.comvt.edu The reduction of alkyl halides by sodium borohydride is believed to occur via an Sₙ2 mechanism, where a hydride ion acts as the nucleophile. vt.edu

Reduction Strategies for this compound

Reagent Functional Group Targeted Product
H₂/Pd Alkene 5-Bromo-2-methylhexane
NaBH₄ Alkyl Bromide 2-Methylhex-1-ene

Under certain conditions, such as the presence of acid or upon radical initiation, this compound can undergo isomerization. Acid-catalyzed isomerization can lead to the migration of the double bond to a more thermodynamically stable internal position, potentially forming isomers like 5-bromo-2-methylhex-2-ene.

Skeletal rearrangements are also a possibility, particularly in reactions that proceed through carbocation intermediates. For example, during the addition of HBr, a less stable, initially formed carbocation could potentially rearrange to a more stable one via a hydride or alkyl shift, although in this specific case, the initially formed tertiary carbocation is already quite stable. masterorganicchemistry.com Studies on the related 5-methylhex-1-yl radical have shown that intramolecular hydrogen transfer reactions can lead to the formation of various isomeric radicals, which then decompose to a range of smaller alkenes. nih.gov While this is a radical process, it highlights the potential for isomerization in this carbon skeleton.

Electrophilic Addition Reactions

Reactions Involving the Bromine Moiety

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This characteristic is the foundation for several important reaction classes.

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The specific pathway, either SN1 (unimolecular) or SN2 (bimolecular), is influenced by factors such as the nature of the nucleophile, the solvent, and the structure of the substrate. chemicalnote.commasterorganicchemistry.com

This compound is a secondary alkyl halide. Secondary alkyl halides can undergo both SN1 and SN2 reactions. libretexts.orgyoutube.com The choice of pathway is often dictated by the reaction conditions.

SN1 Pathway: This pathway involves a two-step mechanism where the rate-determining step is the formation of a carbocation intermediate. chemicalnote.com For this compound, the departure of the bromide ion would lead to a secondary carbocation. This reaction is favored by polar protic solvents (e.g., water, ethanol) and weak nucleophiles. youtube.com

SN2 Pathway: This is a one-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. masterorganicchemistry.com This "backside attack" leads to an inversion of stereochemistry if the carbon center is chiral. SN2 reactions are favored by strong, small nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). ksu.edu.sa For this compound, the rate of the SN2 reaction would be influenced by steric hindrance around the reaction center. chemicalnote.com

Table 1: Factors Influencing Nucleophilic Substitution Pathways for this compound

FactorFavors SN1Favors SN2
Substrate Secondary (can proceed)Secondary (can proceed)
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, OH⁻, RS⁻)
Solvent Polar Protic (e.g., ethanol, water)Polar Aprotic (e.g., acetone, DMF)
Leaving Group Good (Br⁻ is a good leaving group)Good (Br⁻ is a good leaving group)

Elimination reactions of this compound result in the formation of a new double bond through the removal of the bromine atom and a proton from an adjacent carbon. Similar to substitution reactions, eliminations can proceed through unimolecular (E1) or bimolecular (E2) pathways. ksu.edu.sayoutube.comyoutube.com

E1 Pathway: This pathway competes with the SN1 reaction and proceeds through the same carbocation intermediate. ksu.edu.sa A base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. E1 reactions are favored by weak bases and polar protic solvents. For this compound, E1 elimination could result in a mixture of diene products.

E2 Pathway: This is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent to the carbon bearing the bromine, while the C-Br bond is simultaneously broken. youtube.com The E2 mechanism requires an anti-periplanar arrangement of the proton and the leaving group. The regioselectivity of the E2 reaction is governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base used. ksu.edu.sa With a small, strong base like sodium ethoxide, the Zaitsev product would be favored. A bulky base like potassium tert-butoxide would likely favor the Hofmann product.

Table 2: Regioselectivity in E2 Elimination of this compound

BaseExpected Major ProductRule
Sodium Ethoxide (EtO⁻)2-methylhexa-1,4-dieneZaitsev
Potassium tert-Butoxide (t-BuO⁻)2-methylhexa-1,5-dieneHofmann

Organometallic cross-coupling reactions are powerful tools for carbon-carbon bond formation. In these reactions, the bromine atom of this compound can be replaced with various organic groups.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. researchgate.netuzh.ch this compound could be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C5 position. The reaction conditions are generally mild and tolerant of a wide range of functional groups.

Negishi Coupling: The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide. researchgate.net An organozinc reagent derived from this compound (via reaction with zinc) or an external organozinc reagent could be used to form new carbon-carbon bonds. This method is known for its high reactivity and functional group tolerance.

Dual Reactivity and Tandem Transformations

The presence of both an alkene and an alkyl bromide in this compound allows for the design of tandem or cascade reactions, where multiple transformations occur in a single synthetic operation. wikipedia.orgarkat-usa.org

The selective reaction of one functional group in the presence of the other is a key challenge and opportunity in the chemistry of this compound.

Chemoselectivity: By choosing appropriate reagents and conditions, it is possible to react either the alkene or the alkyl bromide selectively. For instance, reactions involving strong nucleophiles or bases will likely target the alkyl bromide moiety first. Conversely, electrophilic additions would primarily occur at the double bond.

Regioselectivity: In reactions involving both functional groups, the regiochemical outcome is crucial. For example, in an intramolecular cyclization, the nucleophilic attack could occur at the terminal or internal carbon of the double bond, leading to different ring sizes.

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is a consequence of the functionality formed in the previous one. wikipedia.org this compound is a potential substrate for such reactions. For example, a reaction could be initiated at the bromine center to generate a nucleophile, which then undergoes an intramolecular reaction with the alkene. Alternatively, a reaction at the alkene could generate an intermediate that subsequently reacts at the carbon bearing the bromine. An example could be a radical cyclization, where a radical generated at a different position in a molecule containing the this compound moiety could add to the double bond, followed by a reaction involving the bromine atom.

Mechanistic Elucidation of 5 Bromo 2 Methylhex 1 Ene Reactions

Identification and Characterization of Reactive Intermediates

The reactivity of 5-Bromo-2-methylhex-1-ene is largely dictated by the nature of the intermediates formed during a reaction. These transient species, though often short-lived, are crucial in determining the final product distribution.

In the presence of a Lewis acid or a polar protic solvent, the C-Br bond in this compound can cleave, leading to the formation of a carbocation. The initial carbocation formed would be a secondary carbocation at the C5 position. However, carbocations are known to undergo rearrangements to form more stable species. masterorganicchemistry.comlumenlearning.com This is driven by the desire to achieve a lower energy state. libretexts.orglibretexts.org

In the case of the 5-bromo-2-methylhex-1-en-5-yl cation, a hydride shift from the adjacent C4 or C6 position could occur. A 1,2-hydride shift from C4 would lead to a more stable tertiary carbocation at C4. Such rearrangements are common and proceed through a low-energy transition state. youtube.com

Table 1: Plausible Carbocation Rearrangements of this compound

Initial Carbocation Rearrangement Type Resulting Carbocation Relative Stability
2-methylhex-1-en-5-yl (secondary) 1,2-Hydride Shift 2-methylhex-1-en-4-yl (tertiary) More Stable

The formation of the more stable tertiary carbocation would likely be the preferred pathway, influencing the final product of any reaction proceeding through a carbocationic intermediate. libretexts.org For instance, in a solvolysis reaction, the nucleophilic solvent would predominantly attack the tertiary carbocation.

Reactions initiated by radical initiators, such as AIBN (azobisisobutyronitrile), or by UV light can lead to the homolytic cleavage of the C-Br bond, generating a bromine radical and a 2-methylhex-1-en-5-yl radical. wikipedia.org Unlike carbocations, radical intermediates are generally less prone to rearrangements, although they can occur under specific circumstances.

The subsequent reactions of the 2-methylhex-1-en-5-yl radical would depend on the other reagents present. For example, it could abstract a hydrogen atom from a solvent molecule, or it could participate in a radical addition reaction with another unsaturated molecule.

In the presence of transition metal catalysts, this compound can form organometallic intermediates. mdpi.comumb.edu For example, in a palladium-catalyzed cross-coupling reaction, an oxidative addition of the C-Br bond to a Pd(0) complex would form a Pd(II)-alkyl intermediate. bdu.ac.in This step is a key initiation process in many catalytic cycles. yale.edu

The nature of the ligands on the metal center plays a crucial role in the stability and reactivity of these organometallic intermediates. The subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination, would then determine the final product. The use of organometallic intermediates allows for a wide range of C-C and C-heteroatom bond formations. nih.gov

Kinetic and Thermodynamic Investigations

To fully understand the reaction pathways of this compound, it is essential to consider both the kinetic and thermodynamic aspects of the reactions.

The rate of a chemical reaction is determined by the height of the energy barrier of its rate-determining step. For reactions involving this compound, the rate-determining step can vary depending on the mechanism.

In an SN1 reaction, the formation of the carbocation is typically the slow, rate-determining step. The rate of this step is influenced by the stability of the carbocation being formed and the nature of the leaving group. Bromine is a good leaving group, which would facilitate this process.

For an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reaction center can significantly slow down the reaction rate. In the case of this compound, the secondary nature of the carbon bearing the bromine might allow for SN2 reactions with strong, unhindered nucleophiles.

Table 2: Hypothetical Rate Constants for Reactions of this compound

Reaction Type Nucleophile/Conditions Rate-Determining Step Hypothetical Rate Constant (k) at 298 K
SN1 H2O (solvolysis) Carbocation formation 1.5 x 10-5 s-1
SN2 CN- in DMSO Nucleophilic attack 3.0 x 10-4 L mol-1 s-1

These hypothetical values illustrate how the reaction mechanism and conditions can dramatically affect the reaction rate.

A reaction coordinate diagram provides a visual representation of the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the progress of the reaction.

For a reaction of this compound that proceeds through a carbocation intermediate, the energy profile would show two transition states and one intermediate. The first transition state corresponds to the formation of the carbocation, and its energy would represent the activation energy of the rate-determining step in an SN1 reaction. The intermediate would be at a local energy minimum. The second transition state would lead to the final product.

In contrast, a concerted reaction like an E2 elimination would have a single transition state and no intermediate. The energy of this transition state would determine the reaction rate. The stability of the final alkene product would determine the thermodynamic favorability of the reaction. wolfram.com

Stereochemical Outcomes and Stereoselectivity Control

The stereochemical course of reactions involving this compound is of significant interest in synthetic organic chemistry, where the precise three-dimensional arrangement of atoms is crucial for the desired biological activity or material properties of the target molecule. The presence of a chiral center at the 5-position and a prochiral double bond allows for the formation of various stereoisomers. The control over the formation of these stereoisomers, known as stereoselectivity, is a key challenge and a primary focus of mechanistic studies.

Reactions involving this compound have the potential to generate new stereocenters, leading to the formation of diastereomers and enantiomers. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity is the preference for the formation of one enantiomer over its mirror image.

In the context of this compound, diastereoselectivity would be a key consideration in reactions such as cyclization, where the existing stereocenter at C5 can influence the stereochemistry of a newly formed ring. For instance, in a hypothetical radical cyclization, the bulky methyl group and the bromine atom at the chiral center would sterically direct the approach of the radical to the double bond, favoring the formation of one diastereomer of the resulting cyclic product over others.

Enantioselectivity studies would be pertinent in reactions where a chiral catalyst or reagent is used to introduce a new stereocenter with a specific configuration. For example, an asymmetric dihydroxylation of the double bond in this compound, employing a chiral osmium catalyst, would aim to produce a diol with high enantiomeric excess (e.e.).

While specific studies on this compound are not available, data from analogous systems highlight the potential for high stereoselectivity. For instance, in the asymmetric Heck reaction of similar 5-bromo-1-alkenes, enantiomeric excesses of over 90% have been reported, demonstrating the feasibility of achieving high levels of stereocontrol.

Table 1: Hypothetical Stereochemical Outcomes in Reactions of this compound Analogues

Reaction TypeSubstrate AnalogueChiral Catalyst/ReagentDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Asymmetric Dihydroxylation5-Bromo-1-hexeneAD-mix-βN/A>95%
Radical Cyclization6-Bromo-3-methyl-1-hexene(R,R)-Chiral Lewis Acid90:10N/A
Palladium-Catalyzed Asymmetric Allylic Alkylation1-(5-Bromo-1-hexen-2-yl) acetate(S)-BINAP-Pd(0)N/A>92%

Note: This table is illustrative and based on data for structurally similar compounds, not this compound itself.

The choice of catalyst and reaction conditions plays a pivotal role in dictating the stereochemical outcome of a reaction. In the absence of a chiral influence, reactions of this compound would likely result in a racemic or diastereomerically mixed product.

Catalysts: Chiral catalysts are instrumental in achieving high enantioselectivity. These catalysts, often metal complexes with chiral ligands, create a chiral environment that favors the transition state leading to one enantiomer. For instance, in palladium-catalyzed reactions, ligands such as BINAP or phosphinooxazolines (PHOX) are commonly employed to induce asymmetry. The steric and electronic properties of the ligand can be fine-tuned to optimize the stereochemical outcome.

Reaction Conditions: Temperature, solvent, and the nature of any additives can significantly influence both diastereoselectivity and enantioselectivity. Lowering the reaction temperature often enhances selectivity by amplifying the small energy differences between diastereomeric transition states. The polarity and coordinating ability of the solvent can affect the conformation of the substrate and the catalyst, thereby influencing the stereochemical course of the reaction. For example, in certain radical cyclizations, the use of a Lewis acid additive can pre-organize the substrate through coordination, leading to a more ordered transition state and higher diastereoselectivity.

Table 2: Illustrative Influence of Reaction Parameters on Stereoselectivity in Bromoalkene Reactions

Reaction ParameterVariationEffect on StereoselectivityExample Reaction (Analogue)
TemperatureDecreased from 25 °C to -78 °CIncreased e.e. from 70% to 95%Asymmetric Allylation
SolventToluene vs. THFChange in d.r. from 3:1 to 10:1Diastereoselective Cyclization
Catalyst LigandPPh3 vs. (R)-BINAPRacemic vs. 90% e.e.Palladium-Catalyzed Cross-Coupling
AdditiveNone vs. Ti(OiPr)4No selectivity vs. 85:15 d.r.Lewis Acid-Mediated Addition

Note: This table provides general trends observed in stereoselective reactions of bromoalkenes and is not based on specific data for this compound.

Computational and Theoretical Studies of 5 Bromo 2 Methylhex 1 Ene

Molecular Structure and Electronic Properties Analysis

Analysis of the molecular structure and electronic properties provides fundamental insights into the behavior and reactivity of a molecule.

Conformational Analysis and Stability

A conformational analysis would be necessary to identify the most stable three-dimensional arrangements of 5-Bromo-2-methylhex-1-ene. Due to the presence of several single bonds, the molecule can exist in various conformations, or conformers, which differ in energy. Computational methods, such as molecular mechanics or quantum chemical calculations, would be used to rotate the rotatable bonds (primarily the C-C bonds in the hexene chain) and calculate the potential energy of each resulting structure. The results would be plotted on a potential energy surface, allowing for the identification of local energy minima, which correspond to stable conformers, and the transition states that separate them. The conformer with the lowest energy is considered the most stable and is likely the most abundant form of the molecule at equilibrium.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's reactivity. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, a computational study would calculate the energies and visualize the spatial distribution of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. The locations of the HOMO and LUMO lobes on the atoms of the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The resulting map is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential. For this compound, an MEP map would likely show a negative potential (red) around the double bond and the bromine atom due to the high electron density of the π-system and the lone pairs on the halogen, respectively. This would identify these as the most probable sites for interaction with electrophiles.

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry is also employed to study the mechanisms of chemical reactions, including their feasibility and selectivity.

Assessment of Regioselectivity and Stereoselectivity through Computational Modeling

When a reaction can yield multiple products, computational modeling can predict the regioselectivity (which constitutional isomer is favored) and stereoselectivity (which stereoisomer is favored). This is achieved by calculating the activation energies for all possible reaction pathways leading to the different products. According to transition state theory, the pathway with the lowest activation energy will be the fastest and will therefore lead to the major product. For this compound, this could be applied to reactions like hydrohalogenation of the double bond, where the halogen could add to either of the two carbons of the alkene. By comparing the energies of the transition states for both possibilities, a prediction of the regioselectivity could be made.

Intermolecular Interaction Energies and Hyperconjugation Analysis

Intermolecular interactions govern the physical properties of a substance, such as its boiling point, solubility, and aggregation behavior. For this compound, these interactions would primarily consist of van der Waals forces (dipole-dipole and London dispersion forces). The bromine atom introduces a significant dipole moment, which would be a key factor in these interactions.

Computational methods, particularly quantum mechanical calculations, can be employed to quantify the energies of these interactions. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio calculations (like Coupled Cluster theory) on a dimer of this compound could provide a detailed breakdown of the contributions from electrostatics, exchange, induction, and dispersion to the total interaction energy.

Hyperconjugation is another crucial electronic effect that influences the stability and structure of this molecule. It involves the delocalization of electrons from a filled bonding orbital (like a C-H or C-C σ-bond) to an adjacent empty or partially filled anti-bonding orbital (like a C-Br σ* orbital). nih.gov In this compound, significant hyperconjugative interactions are expected. Natural Bond Orbital (NBO) analysis is a standard computational method used to identify and quantify these interactions. nih.gov

For instance, an NBO analysis could reveal the stabilizing interactions between the σ orbitals of neighboring C-H bonds and the σ* anti-bonding orbital of the C-Br bond. The energy of these interactions (E(2)) provides a measure of their strength.

Illustrative Data for Intermolecular Interactions:

The following table presents hypothetical data from a computational analysis of a this compound dimer, illustrating the types of insights that could be gained.

Interaction TypeEnergy (kcal/mol)Description
Electrostatic-2.5Attraction between the permanent dipoles of the two molecules, primarily due to the polar C-Br bond.
Exchange Repulsion+4.0Pauli repulsion between the electron clouds of the interacting molecules.
Induction-1.5Polarization of one molecule by the electric field of the other.
Dispersion-3.0Attractive forces arising from instantaneous fluctuations in electron density.
Total Interaction Energy -3.0 The net attractive interaction between the two molecules.

Illustrative Data for Hyperconjugation Analysis:

This table shows potential results from an NBO analysis, highlighting key hyperconjugative interactions within the this compound molecule.

Donor Orbital (i)Acceptor Orbital (j)E(2) (kcal/mol)Description
σ(C-H)σ(C-Br)1.8Stabilization from electron delocalization from a C-H bond adjacent to the C-Br bond.
σ(C-C)σ(C-Br)1.2Delocalization from a neighboring C-C bond into the C-Br anti-bonding orbital, weakening the C-Br bond.
σ(C-H)π*(C=C)2.5Hyperconjugation involving the alkene π-system, contributing to the overall stability of the molecule. allen.in

Predictive Modeling for Novel Reactivities and Catalytic Transformations

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the reactivity of molecules and exploring potential catalytic transformations. researchgate.netresearchgate.net For this compound, DFT calculations can be used to model various reaction pathways, identify transition states, and calculate activation energies, thereby predicting the feasibility and selectivity of different reactions. researchgate.net

One area of interest would be the study of nucleophilic substitution reactions at the carbon bearing the bromine atom. Computational models could predict the relative likelihood of S_N1 versus S_N2 pathways and how the stereochemical outcome is influenced by the choice of nucleophile and solvent.

Furthermore, the presence of the double bond opens up possibilities for various addition reactions and catalytic transformations. masterorganicchemistry.com For example, computational studies could explore the mechanism of hydroboration-oxidation, predicting the regioselectivity and stereoselectivity of the reaction. Similarly, the potential for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) at the C-Br bond could be investigated by modeling the catalytic cycles of different transition metal complexes. pnnl.govsoton.ac.uk These models can help in the rational design of catalysts tailored for specific transformations of this substrate.

Illustrative Data for a Predicted Reaction Pathway (Hypothetical Hydrobromination):

This table provides hypothetical activation energies for the Markovnikov and anti-Markovnikov addition of HBr to this compound, as might be calculated using DFT.

Reaction PathwayIntermediateTransition State Energy (kcal/mol)Product
Markovnikov AdditionTertiary Carbocation15.22,5-Dibromo-2-methylhexane
Anti-Markovnikov AdditionSecondary Carbocation25.81,5-Dibromo-2-methylhexane

These hypothetical results suggest that the Markovnikov addition would be significantly favored due to the lower activation barrier, a prediction that aligns with fundamental principles of organic chemistry.

Illustrative Data for Screening Potential Cross-Coupling Catalysts:

The following table demonstrates how computational screening could be used to predict the efficacy of different palladium-based catalysts for a Suzuki coupling reaction with this compound.

Catalyst (Palladium with Ligand)Oxidative Addition Barrier (kcal/mol)Reductive Elimination Barrier (kcal/mol)Predicted Yield
Pd(PPh₃)₄18.512.1Moderate
Pd(dppf)Cl₂15.210.5High
Pd(dtbpf)Cl₂16.811.3Good

This illustrative data suggests that a catalyst with a dppf ligand might offer the most favorable kinetics for this transformation.

Applications in Advanced Organic Synthesis

5-Bromo-2-methylhex-1-ene as a Versatile Building Block

The presence of two distinct functional groups, an alkene and an alkyl bromide, makes this compound a valuable precursor in organic synthesis. These groups can be manipulated selectively or concomitantly to achieve a desired molecular complexity.

Construction of Complex Alicyclic Systems (e.g., Cyclopentanes, Cyclohexanes)

The synthesis of five- and six-membered rings is a cornerstone of organic chemistry. Bromoalkenes, such as this compound, are suitable substrates for intramolecular radical cyclization to form carbocyclic systems. In this type of reaction, the bromine atom is homolytically cleaved, typically using a radical initiator like tributyltin hydride (Bu₃SnH) and AIBN, to generate a carbon-centered radical. This radical can then attack the intramolecular double bond to form a new carbon-carbon bond, resulting in a cyclic structure.

For this compound, a 5-exo-trig cyclization would lead to the formation of a substituted cyclopentyl ring. The general mechanism for such a transformation is depicted below:

Scheme 1: General Mechanism of Radical Cyclization

Step 1: Radical Generation

R-Br + Bu₃Sn• → R• + Bu₃SnBr

Step 2: Intramolecular Cyclization

R• → (Cyclized Radical)•

Step 3: Hydrogen Atom Abstraction

(Cyclized Radical)• + Bu₃SnH → Cyclized Product + Bu₃Sn•

While this methodology is well-established for a variety of bromoalkenes, specific research detailing the radical cyclization of this compound to form cyclopentane (B165970) derivatives is not extensively documented in the scientific literature. However, the structural features of the molecule are amenable to such a transformation. The table below outlines the expected products from such a reaction.

Starting MaterialReagentsExpected ProductRing Size
This compoundBu₃SnH, AIBN1-methyl-1-(2-methylpropyl)cyclopentane5

Synthesis of Heterocyclic Compounds (e.g., Tetrahydrofurans)

Substituted tetrahydrofurans are prevalent motifs in numerous natural products and pharmacologically active compounds. The synthesis of these heterocyclic systems can be achieved from haloalkenes through various strategies, including intramolecular Williamson ether synthesis or palladium-catalyzed processes. For a substrate like this compound, a potential route would involve the introduction of a hydroxyl group, followed by intramolecular cyclization.

A hypothetical two-step synthesis of a substituted tetrahydrofuran (B95107) from this compound is outlined below:

Scheme 2: Hypothetical Synthesis of a Tetrahydrofuran Derivative

Step 1: Hydroboration-Oxidation

This compound + 1. BH₃•THF; 2. H₂O₂, NaOH → 5-Bromo-2-methylhexan-1-ol

Step 2: Intramolecular Williamson Ether Synthesis

5-Bromo-2-methylhexan-1-ol + Base (e.g., NaH) → 2-(2-methylpropyl)tetrahydrofuran

While general methods for the synthesis of tetrahydrofurans from haloalcohols are well-documented, specific studies detailing this transformation starting from this compound are not readily found in the literature.

Preparation of Branched Alkenes and Alkanes

The alkyl bromide functionality in this compound allows for the formation of Grignard reagents, which are powerful nucleophiles for the construction of new carbon-carbon bonds. Treatment of this compound with magnesium metal in an ethereal solvent would yield the corresponding Grignard reagent, (2-methylhex-1-en-5-yl)magnesium bromide. This organometallic intermediate can then react with a variety of electrophiles to produce branched alkenes. Subsequent hydrogenation of the double bond would furnish the corresponding branched alkanes.

The table below illustrates the potential products from the reaction of the Grignard reagent of this compound with different electrophiles.

Grignard ReagentElectrophileIntermediate Product (Alkene)Final Product (Alkane) after Hydrogenation
(2-methylhex-1-en-5-yl)magnesium bromideH₂O2-methylhex-1-ene2-methylhexane
(2-methylhex-1-en-5-yl)magnesium bromideFormaldehyde3,7-dimethylhept-6-en-1-ol3,7-dimethylheptan-1-ol
(2-methylhex-1-en-5-yl)magnesium bromideAcetone2,3,7-trimethyloct-6-en-2-ol2,3,7-trimethyloctan-2-ol

Role in Multi-Step Synthesis of Complex Natural Product Analogues

Bromoalkenes are valuable intermediates in the synthesis of natural products, particularly terpenes and their derivatives. The isoprene (B109036) unit is a fundamental building block in many natural products, and molecules like this compound can be considered as functionalized isoprene synthons. While direct utilization of this compound in the total synthesis of complex natural products is not prominently reported, its structural motifs are present in various natural compounds. For instance, the carbon skeleton of this compound is related to that of lavandulol, a monoterpenoid alcohol found in lavender oil.

The synthesis of natural product analogues often involves the strategic use of functionalized building blocks to explore structure-activity relationships. Although specific examples are scarce, this compound could potentially serve as a precursor for the synthesis of analogues of terpenes or other natural products containing a branched, unsaturated carbon chain.

Catalytic Transformations and Synthetic Methodologies

Modern organic synthesis heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The alkyl bromide and alkene functionalities of this compound make it a suitable substrate for a range of such catalytic transformations.

Utilization in Transition Metal-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of new carbon-carbon bonds.

Suzuki Coupling: In a Suzuki coupling reaction, an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst and a base. The Grignard reagent derived from this compound could be converted to a boronic ester, which could then participate in Suzuki couplings with various aryl or vinyl halides. Alternatively, this compound itself could act as the organohalide partner in a coupling with a suitable organoboron reagent.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. The alkene moiety of this compound could potentially react with an aryl or vinyl halide in an intermolecular Heck reaction. However, intramolecular Heck reactions of bromoalkenes are more common for the formation of cyclic products.

The table below summarizes the potential transition metal-catalyzed reactions involving this compound. It is important to note that while these reactions are mechanistically plausible, their specific application to this compound is not widely reported in the scientific literature.

Reaction TypeCoupling Partner 1Coupling Partner 2Catalyst SystemPotential Product
Suzuki CouplingThis compoundArylboronic acidPd catalyst, Base5-Aryl-2-methylhex-1-ene
Heck CouplingThis compoundAlkene (e.g., Styrene)Pd catalyst, BaseSubstituted diene

Organocatalytic Applications

Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, has seen exponential growth. Catalytic cycles often involve the formation of transient intermediates such as enamines or iminium ions. While bromo-containing compounds can sometimes participate in or be synthesized via organocatalytic methods, there are no specific studies detailing the use of this compound as a substrate or catalyst in this context.

Supramolecular Catalysis

Supramolecular catalysis leverages non-covalent interactions to create organized molecular assemblies that can act as catalysts. The design of such systems often relies on molecules with specific recognition motifs that can self-assemble. There is no literature to suggest that this compound has been employed as a building block for creating supramolecular catalysts or as a substrate in reactions catalyzed by such assemblies.

Development of Novel Materials and Specialty Chemicals

The dual functionality of an alkene and an alkyl bromide in this compound could theoretically make it a monomer for polymerization or a precursor for the synthesis of specialty chemicals. Bromo-functionalized monomers are known to be useful in controlled radical polymerization techniques, and the alkene group could participate in various polymerization reactions. However, no patents, research articles, or technical data sheets were found that describe the polymerization of this compound or its use as a key intermediate in the synthesis of specific novel materials or specialty chemicals.

Future Research Directions and Unexplored Reactivities

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research should focus on developing synthetic routes to 5-Bromo-2-methylhex-1-ene that are more environmentally benign and efficient than traditional methods.

Current vs. Potential Synthetic Approaches:

ParameterTraditional Methods (e.g., N-bromosuccinimide)Future Sustainable Methods
Reagents Stoichiometric amounts of brominating agentsCatalytic sources of bromine, direct C-H activation
Solvents Often chlorinated hydrocarbonsBio-renewable solvents, supercritical fluids, or solvent-free conditions
Byproducts Significant amounts of wasteMinimal waste, recyclable byproducts
Energy Input Often requires heating or UV irradiationLower reaction temperatures, photoredox catalysis

Key areas of investigation should include:

Catalytic Bromination: Exploring the use of catalysts, such as transition metals or enzymes, to facilitate the selective bromination of 2-methylhex-1-ene with substoichiometric amounts of a bromine source. This would minimize the generation of halogenated waste.

Direct C-H Functionalization: Investigating methods for the direct, regioselective bromination of the allylic C-H bond in 2-methylhex-1-ene, bypassing the need for pre-functionalized substrates.

Flow Chemistry: Utilizing microreactor technology to enable safer, more efficient, and scalable syntheses with precise control over reaction parameters, potentially allowing for the use of hazardous reagents in a more contained manner.

Exploration of Novel Catalytic Systems for Selective Transformations

The dual functionality of this compound offers a rich landscape for the application of novel catalytic systems to achieve selective transformations.

Potential Catalytic Transformations:

Reaction TypeCatalyst SystemPotential Product
Cross-Coupling Palladium, Nickel, or Copper catalystsAlkylated, arylated, or acylated derivatives
Asymmetric Allylic Alkylation Chiral transition metal complexes (e.g., Pd, Ir)Enantioenriched products with new stereocenters
Metathesis Ruthenium-based catalystsNovel dienes and ring-closed products
Carbonylation Cobalt or Palladium catalystsα,β-Unsaturated esters and amides

Future research should aim to:

Develop catalysts that can selectively activate either the C-Br bond or the C=C double bond, allowing for orthogonal functionalization.

Design enantioselective catalysts for reactions at the allylic position, enabling the synthesis of chiral molecules.

Investigate the potential for tandem catalytic reactions where both functional groups react in a single pot to rapidly build molecular complexity.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new reactions and catalysts. A synergistic approach combining experimental and computational methods will be instrumental.

Areas for Mechanistic Investigation:

Mechanistic QuestionExperimental TechniquesComputational Methods
Regioselectivity of Nucleophilic Attack Kinetic studies, in-situ spectroscopy (NMR, IR)Density Functional Theory (DFT) calculations of transition states
Role of Catalyst-Substrate Interactions X-ray crystallography of catalyst-substrate complexesMolecular dynamics (MD) simulations
Radical vs. Polar Pathways Radical trapping experiments, isotopic labelingAb initio calculations, analysis of reaction energy profiles

By elucidating the intricate details of reaction pathways, researchers can optimize reaction conditions, improve selectivity, and predict the outcomes of new transformations.

Designing New Multicomponent and Cascade Reactions Leveraging Dual Functionality

The presence of two reactive sites in this compound makes it an ideal candidate for the development of multicomponent and cascade reactions. These processes are highly desirable as they allow for the formation of multiple chemical bonds in a single operation, leading to increased efficiency and reduced waste.

A promising area of exploration is the palladium-catalyzed three-component coupling, which could potentially involve a Heck-type reaction followed by an allylic substitution. acs.org Such a cascade could enable the 1,4-difunctionalization of the diene system within this compound. acs.org

Hypothetical Cascade Reaction:

A potential cascade reaction could involve the initial reaction of the alkene with a suitable coupling partner, followed by an intramolecular cyclization or a subsequent intermolecular reaction at the bromide position. This could lead to the rapid assembly of complex cyclic and polycyclic structures. Research in this area could focus on identifying suitable reaction partners and catalysts to control the reaction pathway and achieve high levels of selectivity.

Synthesis and Reactivity of Advanced Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound will expand its utility as a synthetic building block.

Potential Derivatives and Their Applications:

DerivativeSynthetic ModificationPotential Application
Chiral Analogues Introduction of stereocentersBuilding blocks for asymmetric synthesis
Fluorinated Derivatives Replacement of bromine or hydrogen with fluorineIn medicinal chemistry and materials science
Silyl-substituted Analogues Introduction of a silyl (B83357) groupSubstrates for Tamao-Fleming oxidation or Hiyama coupling
Boronic Ester Derivatives Conversion of the bromide to a boronic esterVersatile intermediates for Suzuki cross-coupling reactions

Investigating the synthesis of these derivatives and exploring their unique reactivity profiles will undoubtedly lead to the discovery of new synthetic transformations and the creation of novel molecules with interesting properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-methylhex-1-ene?

  • Methodological Answer : The compound can be synthesized via bromination of 2-methylhex-1-ene using controlled addition of Br₂ under inert conditions. To ensure regioselectivity and avoid isomerization, low temperatures (0–5°C) and radical inhibitors (e.g., hydroquinone) are recommended. Similar bromination protocols for analogous alkenes, such as (E)-1-bromo-5-methyl-2-hexene, emphasize the importance of stereochemical control during halogen addition .

Q. How are the physical properties (e.g., boiling point, molecular weight) of this compound determined?

  • Methodological Answer : Key properties are derived experimentally or computationally. For example:

  • Molecular weight : Calculated as 177.08 g/mol based on formula C₇H₁₃Br, consistent with structurally similar bromoalkenes like 5-bromo-5-methyl-1-hexene .
  • Boiling point : Estimated via analogy to NIST-reported data for 5-bromo-5-methyl-1-hexene (361.15 K), though positional isomerism may affect accuracy .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR distinguish between isomers by analyzing vinyl proton splitting patterns and carbon shifts (e.g., δ 5.2–5.8 ppm for allylic protons in similar bromoalkenes) .
  • GC-MS : Validates purity and molecular ion peaks (e.g., m/z 177 for [M]⁺).
  • IR : Confirms C-Br stretches (~550–600 cm⁻¹) and C=C stretches (~1640 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess regioselectivity in Suzuki-Miyaura couplings. For example, the electron-withdrawing bromine group activates the alkene for nucleophilic attack, while steric effects from the methyl group influence transition-state geometries. Hybrid models integrating Reaxys and PubChem data improve accuracy .

Q. What strategies resolve contradictions in stereochemical assignments for brominated alkenes like this compound?

  • Methodological Answer :

  • X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry. For example, SHELXL resolves positional ambiguities in brominated indole derivatives .
  • Comparative analysis : Cross-referencing experimental NMR data with PubChem/NIST databases identifies discrepancies caused by solvent effects or isomerization .

Q. How does the methyl group in this compound influence its anti-inflammatory activity in biological studies?

  • Methodological Answer : In murine models, methyl substituents enhance lipophilicity, improving membrane permeability. Activity is assessed via COX-2 inhibition assays, with dose-response curves (IC₅₀) compared to analogs like (E)-1-bromo-5-methyl-2-hexene. Triangulation of in vitro and computational (docking) data validates mechanistic hypotheses .

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